5-Bromoisochromane-1,3-dione
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Overview
Description
5-Bromoisochromane-1,3-dione is an organic compound with the molecular formula C9H5BrO3 It is a brominated derivative of isochromane-1,3-dione, characterized by the presence of a bromine atom at the 5th position of the isochromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisochromane-1,3-dione typically involves the bromination of isochromane-1,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisochromane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-aminoisochromane-1,3-dione or 5-thioisochromane-1,3-dione can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Bromoisochromane-1,3-dione has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromoisochromane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Isochromane-1,3-dione: The non-brominated parent compound, which lacks the unique reactivity conferred by the bromine atom.
5-Chloroisochromane-1,3-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: 5-Bromoisochromane-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C9H5BrO3 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-3H,4H2 |
InChI Key |
IBQJPLCCKKMQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)OC1=O |
Origin of Product |
United States |
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